molecular formula C7H12O4 B8537431 methyl 4,4-dimethoxybut-2-enoate CAS No. 57314-31-5

methyl 4,4-dimethoxybut-2-enoate

Cat. No.: B8537431
CAS No.: 57314-31-5
M. Wt: 160.17 g/mol
InChI Key: CWHHPNNHJKOQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4,4-dimethoxybut-2-enoate is an organic compound with the molecular formula C7H12O4. It is a derivative of butenoic acid, characterized by the presence of two methoxy groups and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dimethoxybut-2-enoate typically involves the esterification of 2-Butenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The presence of methoxy groups can be introduced through the reaction of appropriate methoxy-substituted precursors.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

methyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

methyl 4,4-dimethoxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The methoxy groups can influence the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, methyl ester, (Z)-: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

    2-Butenoic acid, 4-methoxy-, methyl ester: Contains only one methoxy group, leading to different reactivity and properties.

    2-Butenoic acid, 2-methyl-, methyl ester, (Z)-: Has a methyl group instead of methoxy groups, affecting its chemical behavior.

Uniqueness

methyl 4,4-dimethoxybut-2-enoate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile compound in organic synthesis. Its structural features allow for a wide range of chemical transformations, making it valuable in various research and industrial applications.

Properties

CAS No.

57314-31-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 4,4-dimethoxybut-2-enoate

InChI

InChI=1S/C7H12O4/c1-9-6(8)4-5-7(10-2)11-3/h4-5,7H,1-3H3

InChI Key

CWHHPNNHJKOQQV-UHFFFAOYSA-N

Canonical SMILES

COC(C=CC(=O)OC)OC

Origin of Product

United States

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